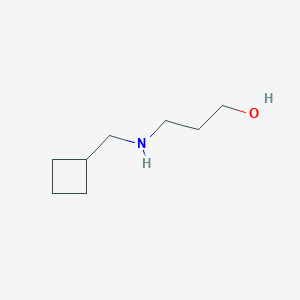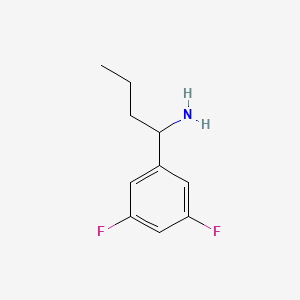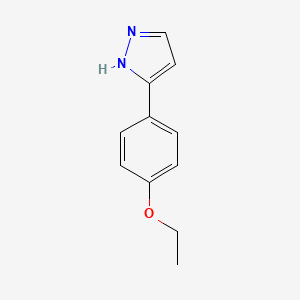
(2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid
Overview
Description
“(2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid” is a type of boronic acid derivative . Boronic acids and their derivatives are of paramount importance to all facets of chemical science .
Molecular Structure Analysis
The molecular structure of boronic acids and their derivatives is unique and versatile . They play an exquisite role in synthetic chemistry .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. They are used in Suzuki–Miyaura cross-coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Physical And Chemical Properties Analysis
Boronic acids and their derivatives have unique physical and chemical properties . They are generally stable, readily prepared, and environmentally benign .Scientific Research Applications
Medicinal Chemistry: Drug Synthesis and Development
(2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid: is a valuable compound in medicinal chemistry, particularly in the synthesis of pharmaceuticals. It serves as a reagent in the Suzuki-Miyaura cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds . This reaction is instrumental in creating complex organic molecules that can lead to the development of new drugs.
Organic Synthesis: Building Block for Complex Molecules
In organic synthesis, this compound acts as a key intermediate for constructing a variety of organic compounds. Its unique structure makes it a versatile component for synthesizing complex molecules, thereby advancing chemical research and material development .
Agrochemical Development: Synthesis of New Agrochemicals
The compound finds application in the agrochemical industry as well. It is used in the synthesis of new agrochemicals, contributing to the creation of products that can enhance agricultural productivity and protect crops from pests and diseases .
Biological Applications: Anticancer and Antibacterial Activities
Boronic acids, including (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid , have shown potential in biological applications. They exhibit activities such as anticancer and antibacterial properties, which are valuable in the development of new therapies .
Chemical Biology: Sensors and Delivery Systems
This compound also has potential uses in chemical biology, particularly as a component in sensors and delivery systems. Its ability to interact with various biological molecules can be harnessed to develop targeted drug delivery mechanisms and diagnostic tools .
Environmental Safety: Green Chemistry Applications
(2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid: is considered a “green” compound due to its environmental safety profile. It is used in reactions that are part of green chemistry initiatives, aiming to reduce or eliminate the use and generation of hazardous substances .
Safety and Hazards
Future Directions
The future of boronic acids and their derivatives is promising. The development of new synthesis methods and applications in various fields is ongoing . The discovery of a protease inhibitor underscores the usefulness of the approach . The use of boronic acids in approved drugs, e.g., vaborbactam or bortezomib, is increasing .
Mechanism of Action
Target of Action
The primary target of (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is a key biochemical pathway that allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry .
Pharmacokinetics
Boronic acids and their esters, including (2-((dimethylamino)methyl)-5-fluorophenyl)boronic acid, are known to be only marginally stable in water . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of complex organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of water . For instance, the rate of hydrolysis of boronic pinacol esters, which includes (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
properties
IUPAC Name |
[2-[(dimethylamino)methyl]-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO2/c1-12(2)6-7-3-4-8(11)5-9(7)10(13)14/h3-5,13-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQHDVIHVSXLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





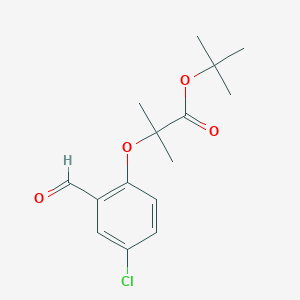
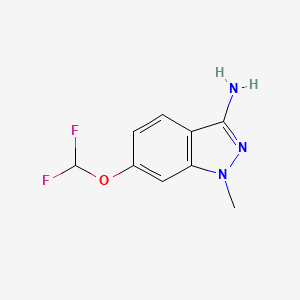


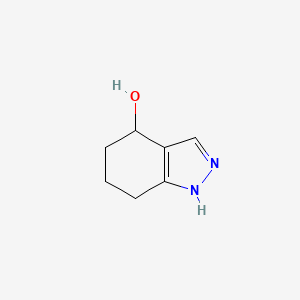

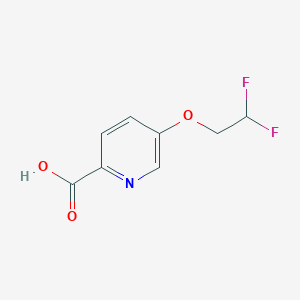

![2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol](/img/structure/B1398902.png)
